Cas no 67458-18-8 (N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide)
![N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide structure](https://ja.kuujia.com/scimg/cas/67458-18-8x500.png)
N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide 化学的及び物理的性質
名前と識別子
-
- N-(1H-BENZO[D]IMIDAZOL-2-YL)-2-MERCAPTOACETAMIDE
- N-1H-Benzimidazol-2-yl-2-mercaptoacetamide
- SCHEMBL7933620
- 67458-18-8
- AT27401
- CBDivE_003296
- AKOS003627350
- N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide
-
- インチ: 1S/C9H9N3OS/c13-8(5-14)12-9-10-6-3-1-2-4-7(6)11-9/h1-4,14H,5H2,(H2,10,11,12,13)
- InChIKey: ODOSTYLNNGBMCF-UHFFFAOYSA-N
- ほほえんだ: SCC(NC1=NC2C=CC=CC=2N1)=O
計算された属性
- せいみつぶんしりょう: 207.04663309g/mol
- どういたいしつりょう: 207.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614642-1g |
N-(1H-benzo[d]imidazol-2-yl)-2-mercaptoacetamide |
67458-18-8 | 98% | 1g |
¥9842.00 | 2024-05-04 |
N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamideに関する追加情報
N-(1H-Benzo[D]imidazol-2-YL)-2-Mercaptoacetamide: A Comprehensive Overview
N-(1H-Benzo[D]imidazol-2-YL)-2-Mercaptoacetamide (CAS No: 67458-18-8) is a compound of significant interest in various fields of chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, catalysis, and advanced materials synthesis. The molecule combines the functionalities of a benzo[d]imidazole ring and a mercaptoacetamide group, making it a versatile building block for chemical innovation.
The benzo[d]imidazole moiety in N-(1H-Benzo[D]imidazol-2-YL)-2-Mercaptoacetamide is a heterocyclic aromatic system known for its stability and ability to coordinate with metal ions. This property has been extensively explored in recent studies, where researchers have utilized the compound as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them promising candidates for gas storage, catalysis, and sensing applications.
Recent advancements in the field of medicinal chemistry have highlighted the potential of N-(1H-Benzo[D]imidazol-2-YL)-2-Mercaptoacetamide as a lead compound for drug discovery. The mercapto group (-SH) present in the molecule is known to play a crucial role in bioavailability and target specificity. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, suggesting its potential in treating chronic diseases such as arthritis and neurodegenerative disorders.
In addition to its biological applications, N-(1H-Benzo[D]imidazol-2-YL)-2-Mercaptoacetamide has found utility in the development of advanced sensors. The thiol group (-SH) can act as a sensitive recognition element for detecting heavy metal ions such as mercury (Hg²⁺) and lead (Pb²⁺). Recent research has demonstrated that sensors based on this compound exhibit high sensitivity and selectivity, making them suitable for environmental monitoring applications.
The synthesis of N-(1H-Benzo[D]imidazol-2-YL)-2-Mercaptoacetamide involves a multi-step process that typically begins with the preparation of benzo[d]imidazole derivatives. The subsequent introduction of the mercaptoacetamide group is achieved through nucleophilic substitution or coupling reactions. Optimization of reaction conditions has been a focus of recent studies, with researchers exploring green chemistry approaches to enhance yield and reduce environmental impact.
One of the most exciting developments involving N-(1H-Benzo[D]imidazol-2-YL)-2-Mercaptoacetamide is its role in the development of stimuli-responsive materials. By incorporating this compound into polymer networks, scientists have created materials that can respond to external stimuli such as pH changes or light irradiation. These materials hold promise for applications in drug delivery systems and smart textiles.
In conclusion, N-(1H-Benzo[D]imidazol-2-YL)-2-Mercaptoacetamide (CAS No: 67458-18-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features, combined with recent advancements in synthetic methodologies and material science, continue to unlock new possibilities for this intriguing molecule.
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